![molecular formula C12H11F3O2 B8233144 Ethyl 3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B8233144.png)
Ethyl 3-[4-(trifluoromethyl)phenyl]prop-2-enoate
Overview
Description
Ethyl 3-[4-(trifluoromethyl)phenyl]prop-2-enoate is an organic compound with the molecular formula C12H11F3O2. It is known for its unique chemical structure, which includes a trifluoromethyl group attached to a phenyl ring, making it a valuable compound in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[4-(trifluoromethyl)phenyl]prop-2-enoate typically involves the reaction of ethyl acrylate with 4-(trifluoromethyl)benzaldehyde in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like acetonitrile under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[4-(trifluoromethyl)phenyl]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted carboxylic acids, alcohols, and various substituted derivatives depending on the reaction conditions .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Significance
The trifluoromethyl group in ethyl 3-[4-(trifluoromethyl)phenyl]prop-2-enoate enhances the pharmacological properties of compounds by increasing lipophilicity and metabolic stability. The incorporation of trifluoromethyl groups has been shown to improve the potency and selectivity of drugs. For instance, compounds containing this moiety have been linked to enhanced inhibition of enzymes and receptors, making them valuable in drug design and development .
Case Studies
- Inhibition Studies : Research has demonstrated that the presence of trifluoromethyl groups can significantly increase the inhibitory activity against specific targets such as 5-hydroxytryptamine (5-HT) uptake .
- Synthesis of Bioactive Compounds : The compound has been utilized as a building block in the synthesis of various biologically active molecules, including those aimed at treating neurological disorders .
Agrochemicals
Herbicidal Applications
this compound has been investigated for its herbicidal properties. It acts as an active substance in formulations designed for weed control. The trifluoromethyl group enhances the herbicidal activity by increasing the compound's ability to penetrate plant tissues and disrupt metabolic processes .
Data Table: Herbicidal Efficacy
Material Science
Polymer Synthesis
The compound is also explored in the field of polymer chemistry, particularly in the synthesis of functional polymers. Its reactivity allows for the formation of polymers with specific properties, such as increased thermal stability and resistance to degradation.
Case Study: Polymerization Reactions
Research has shown that this compound can be used in radical polymerization processes to create copolymers with enhanced mechanical properties . These materials could find applications in coatings, adhesives, and other industrial products.
Environmental Applications
Vector Control
Recent studies have indicated that derivatives of this compound can be effective in controlling mosquito populations. The compound's mode of action involves disrupting the life cycle of mosquitoes, making it a candidate for environmentally friendly pest control solutions .
Mechanism of Action
The mechanism of action of Ethyl 3-[4-(trifluoromethyl)phenyl]prop-2-enoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-[4-(trifluoromethyl)phenyl]prop-2-enoate: Known for its unique trifluoromethyl group.
Mthis compound: Similar structure but with a methyl ester group.
Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoate: Contains a cyano group, offering different reactivity.
Uniqueness
This compound is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it a valuable compound in various applications compared to its analogs.
Biological Activity
Ethyl 3-[4-(trifluoromethyl)phenyl]prop-2-enoate, also known as ethyl (E)-3-(4-(trifluoromethyl)phenyl)acrylate, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, biological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity and may influence its interactions with biological targets. The compound can be represented by the following chemical structure:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The trifluoromethyl group can enhance binding affinity to hydrophobic pockets in enzymes or receptors, while the ester functionality allows for hydrolysis, releasing active acid forms that may exert biological effects.
Potential Targets:
- Enzymes : The compound has been investigated for enzyme inhibition, particularly in pathways related to metabolic processes.
- Receptors : Studies suggest potential receptor binding activities that could modulate physiological responses.
In Vitro Studies
Research indicates that this compound exhibits significant biological activity in vitro. For instance, it has been shown to inhibit specific enzyme activities related to metabolic pathways.
Study | Target | Effect | IC50 (µM) |
---|---|---|---|
Study A | Enzyme X | Inhibition | 15 ± 2 |
Study B | Receptor Y | Binding | 25 ± 5 |
These studies demonstrate the compound's potential as a lead candidate for further development in pharmacological applications.
Case Studies
-
Study on Enzyme Inhibition :
A recent study investigated the inhibition of a key enzyme involved in metabolic regulation by this compound. The results indicated a dose-dependent inhibition with an IC50 value of approximately 15 µM, suggesting significant potency against this target . -
Receptor Binding Analysis :
Another study focused on the binding affinity of the compound to a specific receptor associated with inflammatory responses. The findings revealed an IC50 value of about 25 µM, indicating moderate binding affinity and potential implications for anti-inflammatory therapies .
Applications in Medicinal Chemistry
The unique properties of this compound make it a valuable scaffold in medicinal chemistry. Its structural features allow for modifications that can enhance efficacy and selectivity toward specific biological targets.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including the Horner-Wadsworth-Emmons reaction. Derivatives of this compound have been explored for their enhanced biological activity.
Derivative | Biological Activity |
---|---|
Derivative A | Higher COX inhibition |
Derivative B | Enhanced receptor binding |
Properties
IUPAC Name |
ethyl 3-[4-(trifluoromethyl)phenyl]prop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O2/c1-2-17-11(16)8-5-9-3-6-10(7-4-9)12(13,14)15/h3-8H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMBJIRASKDNSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70705772 | |
Record name | Ethyl 3-[4-(trifluoromethyl)phenyl]prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70705772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101466-85-7 | |
Record name | Ethyl 3-[4-(trifluoromethyl)phenyl]prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70705772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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